2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C19H23BO3 and its molecular weight is 310.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It’s known that phenylboronic ester derivatives, which this compound is a part of, are widely used in biology, organic synthesis, catalysis, and crystal engineering .
Mode of Action
Phenylboronic esters are known to interact with biological targets through the boronic acid moiety, which can form reversible covalent bonds with diols and amino acids in biological systems .
Biochemical Pathways
Phenylboronic esters have been used in a variety of applications, including the glycosylation of insulin and the prevention of cell aggregation caused by adhesion of antibodies to red blood cells after blood transfusion .
Biochemical Analysis
Biochemical Properties
2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can interact with enzymes such as glycosyltransferases and proteases, forming reversible covalent bonds with their active sites. These interactions can modulate enzyme activity, either inhibiting or enhancing their catalytic functions. Additionally, this compound can bind to proteins and other biomolecules, influencing their structural conformation and stability .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways by interacting with key signaling proteins and receptors. It has been observed to affect gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. This compound can also bind to DNA and RNA, affecting gene expression and transcriptional regulation. Additionally, this compound can interact with cell membrane components, influencing membrane fluidity and signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can enhance enzyme activity and improve metabolic function. At high doses, it can exhibit toxic effects, including enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where a specific dosage range leads to optimal biochemical activity without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. This compound can also interact with cofactors like NADH and FAD, influencing redox reactions and energy production. The presence of this compound can alter metabolite levels and metabolic flux, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, this compound can bind to intracellular proteins and organelles, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in metabolically active organs .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its biochemical effects. The localization of this compound can influence its interactions with biomolecules and its overall impact on cellular function .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-10-6-14(7-11-16)15-8-12-17(21-5)13-9-15/h6-13H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWRWTPGYBTKPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446311-34-8 | |
Record name | 2-[4-(4-methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.